molecular formula C8H12O B1215726 2-Butylfuran CAS No. 4466-24-4

2-Butylfuran

Cat. No. B1215726
CAS RN: 4466-24-4
M. Wt: 124.18 g/mol
InChI Key: NWZIYQNUCXUJJJ-UHFFFAOYSA-N
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Description

2-Butylfuran is a member of the class of furans that is furan in which the hydrogen at position 2 is replaced by a butyl group. It is a constituent found in several plant species and some cooked foods. It has a role as a human metabolite, a plant metabolite, and a flavoring agent .


Synthesis Analysis

2-Butylfuran is a natural product found in Chrysopogon zizanioides . It has been identified as one of the aroma-active compounds in Xi baijiu, a Chinese distilled spirit . It was also found in jarred baby food .


Chemical Reactions Analysis

2-Butylfuran has been identified as one of the aroma-active compounds in Xi baijiu, a Chinese distilled spirit . It was found to have a relatively high odor activity value (OAV), contributing to the fruity, winey, and sweet aroma of the spirit .


Physical And Chemical Properties Analysis

2-Butylfuran has a molecular formula of C8H12O and an average mass of 124.180 Da . It has a density of 0.9±0.1 g/cm3, a boiling point of 146.2±9.0 °C at 760 mmHg, and a vapor pressure of 5.9±0.3 mmHg at 25°C . Its enthalpy of vaporization is 36.7±3.0 kJ/mol, and it has a flash point of 31.1±3.2 °C . It has a molar refractivity of 37.4±0.3 cm3 .

Scientific Research Applications

Aroma-active Compound in Baijiu

2-Butylfuran is identified as one of the aroma-active compounds in Xi baijiu, a type of Chinese distilled spirit . It contributes to the unique aroma characteristics of the beverage. The odor activity value (OAV) of 2-butylfuran in Xi baijiu is found to be between 629 and 672 , indicating its significant influence on the overall aroma profile.

Interaction with Other Aroma Compounds

In the same study, the perceptual interactions between 2-butylfuran and other aroma compounds were also investigated . It was found that 2-butylfuran can have additive and masking effects on the aroma of certain esters . This suggests that 2-butylfuran plays a complex role in shaping the sensory attributes of beverages.

Chemical Research

2-Butylfuran is available for purchase from chemical suppliers for use in various research applications . It’s often used in organic synthesis and materials science research. However, the specific details of these applications are not readily available in the search results.

Safety and Hazards

2-Butylfuran is classified as a flammable liquid and vapor . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept cool . In case of fire, CO2, dry chemical, or foam should be used for extinction . If it comes into contact with the skin, all contaminated clothing should be removed immediately, and the skin should be rinsed with water .

properties

IUPAC Name

2-butylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-2-3-5-8-6-4-7-9-8/h4,6-7H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZIYQNUCXUJJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073340
Record name Furan, 2-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Spicy aroma
Record name 2-Butylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1481/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

139.00 to 140.00 °C. @ 760.00 mm Hg
Record name 2-Butylfuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040272
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water, Soluble (in ethanol)
Record name 2-Butylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1481/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.884-0.890
Record name 2-Butylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1481/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Butylfuran

CAS RN

4466-24-4
Record name 2-Butylfuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4466-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Butylfuran
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furan, 2-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-butylfuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.485
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-BUTYLFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81JV9ZYK0D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Butylfuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040272
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is 2-butylfuran, and where is it found?

A1: 2-Butylfuran is a volatile organic compound belonging to the furan class. It is characterized by a five-membered aromatic ring with an oxygen atom and a butyl group attached to the second carbon. While not extensively studied as a standalone compound, 2-butylfuran has been identified as a significant volatile component in several food sources and natural processes. For instance, it contributes to the distinct aroma profiles of cooked black rice [] and jellyfish protein hydrolysates [].

Q2: How does 2-butylfuran form in food systems?

A2: Research suggests that 2-butylfuran can form from lipid oxidation products during thermal processing, particularly in foods rich in polyunsaturated fatty acids. Specifically, it arises from the degradation of 2-octenal, an unsaturated aldehyde, in the presence of amino acids. [] This process highlights the complex interplay of components during food processing and their impact on flavor development.

Q3: Are there differences in 2-butylfuran formation under various processing conditions?

A3: Yes, the formation of 2-butylfuran appears sensitive to processing conditions. A study comparing different milling degrees of black rice revealed variations in 2-butylfuran concentrations in both raw and cooked samples, indicating an influence of processing on its formation and retention. []

Q4: Beyond its presence in food, are there other sources or applications of 2-butylfuran?

A4: While research primarily identifies 2-butylfuran in food-related contexts, one study explores its production through a chemical synthesis pathway. This approach, aiming to synthesize optically active heteroaromatic compounds, highlights the potential for controlled production of 2-butylfuran for specific applications beyond its natural occurrence. []

Q5: Does 2-butylfuran contribute to the overall aroma profile of foods?

A5: While specific sensory descriptions are limited in the provided research, the presence of 2-butylfuran alongside other volatile compounds in black rice and jellyfish protein hydrolysates suggests its contribution to their overall aroma profile. Further research focusing on sensory analysis is needed to fully characterize its odor properties and potential impact on food flavor.

Q6: Are there any studies on the potential biological activity of 2-butylfuran?

A6: The provided research primarily focuses on the identification and formation of 2-butylfuran in various contexts. There is no mention of specific studies investigating its potential biological activities or applications.

Q7: What analytical techniques are commonly used to identify and quantify 2-butylfuran?

A7: Gas chromatography coupled with mass spectrometry (GC-MS) appears to be the primary analytical technique employed for identifying and quantifying 2-butylfuran in the provided research papers. This method allows for separating, identifying, and measuring individual volatile compounds within complex mixtures. [, , , ]

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